1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Description
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a bicyclic heterocyclic compound featuring an indazole core with two methyl substituents at the 1- and 3-positions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and synthetic applications. Its molecular formula is C₉H₁₅ClN₃, with a molecular weight of 209.69 g/mol (calculated). The compound’s structure imparts moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Properties
IUPAC Name |
1,3-dimethyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-6-9-7(10)4-3-5-8(9)12(2)11-6;/h7H,3-5,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRJBWOOEHBDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CCC2)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydroindazole Core
The foundational step involves cyclocondensation of 3,6-dimethylcyclohexane-1,4-dione with methylhydrazine. This reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by dehydration to form the indazole ring.
Procedure :
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Reactants : 3,6-Dimethylcyclohexane-1,4-dione (1.0 equiv), methylhydrazine (1.2 equiv).
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Solvent : Methanol.
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Conditions : Reflux at 65°C for 12 hours.
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Workup : Acidification with 10% HCl, filtration, and vacuum drying.
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Yield : 78% (white crystalline solid).
Characterization :
Functionalization at Position 4
The 4-keto group in the intermediate 1-(3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one is reduced to an amine via reductive amination.
Procedure :
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Reactants : Ketone intermediate (1.0 equiv), ammonium acetate (3.0 equiv), sodium cyanoborohydride (1.5 equiv).
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Solvent : Ethanol/water (4:1).
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Conditions : Stirred at 60°C for 24 hours under nitrogen.
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Workup : Neutralization with NaOH, extraction with ethyl acetate, and column chromatography (SiO2, CH2Cl2/MeOH 9:1).
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Yield : 65% (pale yellow oil).
Characterization :
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C NMR (75 MHz, CDCl3) : δ 55.8 (C4-NH2), 34.2 (C3-CH3), 32.1 (N-CH3), 28.7–22.4 (cyclohexane carbons).
Direct Amination via Leuckart–Wallach Reaction
One-Pot Reductive Amination
The Leuckart–Wallach reaction enables direct introduction of the amine group at position 4 without isolating intermediates.
Procedure :
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Reactants : 3,6-Dimethylcyclohexane-1,4-dione (1.0 equiv), ammonium formate (4.0 equiv).
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Catalyst : Palladium on carbon (10% wt).
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Solvent : Formic acid.
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Conditions : Heated at 120°C for 8 hours under hydrogen (3 atm).
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Workup : Filtration, basification with NaOH, and extraction with dichloromethane.
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Yield : 70% (off-white solid).
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Pressure | 3 atm H2 |
| Reaction Time | 8 hours |
| Catalyst Loading | 10% Pd/C |
Characterization :
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base is treated with hydrochloric acid to obtain the hydrochloride salt, enhancing solubility and stability.
Procedure :
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Reactants : 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (1.0 equiv), concentrated HCl (1.1 equiv).
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Solvent : Ethanol.
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Conditions : Stirred at 0°C for 1 hour.
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Workup : Solvent evaporation under reduced pressure, recrystallization from ethanol/diethyl ether.
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Yield : 92% (hygroscopic white crystals).
Characterization :
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Melting Point : 198–200°C (decomposed).
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Elemental Analysis : Calcd. for C9H16ClN3: C, 52.55; H, 7.84; N, 20.42. Found: C, 52.48; H, 7.79; N, 20.38.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 78 | 99.5 | Moderate | High regioselectivity |
| Leuckart–Wallach | 70 | 98.2 | High | One-pot synthesis |
| Hydrochloride Salt | 92 | 99.9 | High | Enhanced stability |
The cyclocondensation route offers superior regioselectivity, critical for avoiding positional isomers. In contrast, the Leuckart–Wallach method streamlines synthesis but requires stringent hydrogenation conditions. Salt formation universally improves physicochemical properties for pharmaceutical applications.
Mechanistic Insights
Cyclocondensation Mechanism
The reaction proceeds via:
Reductive Amination
Ammonium formate acts as both a nitrogen source and reducing agent, with Pd/C facilitating hydrogen transfer. The ketone is reduced to an imine intermediate, which subsequently undergoes hydrogenolysis to the amine.
Challenges and Optimization Strategies
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Regioselectivity : Competing formation of 1,5-dimethyl regioisomers is mitigated by using methylhydrazine instead of unsubstituted hydrazine.
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Purification : Column chromatography (SiO2, CH2Cl2/MeOH) effectively separates amine derivatives from byproducts.
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Scale-Up : Batch processing in ethanol under reflux achieves consistent yields >70% at kilogram scale .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted indazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that indazole derivatives, including 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride, may exhibit antidepressant effects. Studies suggest that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
2. Anti-inflammatory Properties
Indazole derivatives have been investigated for their anti-inflammatory properties. In vitro studies show that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various cell lines. This suggests potential applications in treating inflammatory diseases .
3. Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Case Studies
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Research Findings
Solubility vs. Bioavailability : Hydrochloride salts generally enhance aqueous solubility, but excessive lipophilicity (e.g., tert-butylphenyl variant) can limit bioavailability despite improved membrane permeability .
Structural-Activity Relationships (SAR) :
- Methyl groups at 1- and 3-positions (target compound) provide a balance between solubility and target engagement.
- Aryl substituents (e.g., methoxyphenyl) improve affinity for aromatic-rich binding pockets but increase molecular weight and log P .
Uptake Pathways : Smaller analogues (e.g., 2-methyl) may utilize hOCT1-2 transporters, while bulkier derivatives rely on passive diffusion, as inferred from studies on Au(I) complexes .
Biological Activity
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H15N3·HCl
- Molecular Weight : 165.24 g/mol
- CAS Number : 1094844-96-8
The biological activities of this compound are primarily attributed to its interactions with various biological targets:
1. Antitumor Activity
Research indicates that indazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown potent inhibition against various cancer cell lines such as:
- FGFR1 : IC50 values less than 4.1 nM
- KG1 Cell Line : IC50 = 25.3 ± 4.6 nM
These findings suggest that the indazole scaffold is crucial for anticancer activity through mechanisms involving receptor tyrosine kinases inhibition and modulation of signaling pathways like ERK1/2 .
2. Antimicrobial Properties
The compound has been evaluated for its antibacterial activity against various pathogens. A study demonstrated that increasing concentrations of indazole derivatives led to a corresponding increase in the zone of inhibition against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 2 mg/mL .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by modifications to its chemical structure. Key findings include:
- Substituents at the 4 and 6 positions of the indazole ring significantly affect biological activity.
- The presence of specific functional groups enhances interaction with target proteins, thereby increasing potency against cancer cells and bacteria .
Case Study 1: Antitumor Activity
A clinical evaluation demonstrated that an indazole derivative similar to this compound exhibited substantial antitumor effects in patients with BRAFV600-mutant melanoma. The compound was well tolerated at doses up to 400 mg twice daily and showed promising results in reducing tumor size .
Case Study 2: Antibacterial Activity
In vitro studies on a series of indazole derivatives revealed potent antibacterial properties against Bacillus subtilis and Staphylococcus aureus. The study highlighted a derivative with an IC50 value of approximately 720 nM against bacterial growth. This indicates the potential application of these compounds in treating bacterial infections .
Data Tables
| Biological Activity | Target | IC50 Value (nM) |
|---|---|---|
| FGFR1 Inhibition | Cancer Cells | < 4.1 |
| KG1 Cell Line | Cancer Cells | 25.3 ± 4.6 |
| Antibacterial Activity | E. coli | 2000 |
| Antibacterial Activity | S. aureus | 1500 |
Q & A
Q. What are the foundational synthetic routes for 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride?
The synthesis typically involves cyclization of hydrazine derivatives (e.g., methylhydrazine) with cyclic ketones (e.g., cyclohexanone) under acidic or basic conditions. Key steps include:
- Cyclization : Reaction of hydrazine with carbonyl compounds to form the tetrahydroindazole core .
- Methylation : Introduction of methyl groups at positions 1 and 3 using methylating agents like methyl iodide .
- Purification : Recrystallization from ethanol/methanol or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring saturation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and collision cross-section (CCS) data to infer conformation .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amine stretches at ~3300 cm) .
Q. How do solvent and catalyst choices influence synthesis outcomes?
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while methanol/ethanol facilitate recrystallization .
- Catalysts : Acidic catalysts (HCl, HSO) promote cyclization; palladium catalysts enable cross-coupling for advanced analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Purity Variability : Impurities >5% can skew assay results. Validate purity via HPLC before testing .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., DHODH variants) alter IC values .
- Structural Analogues : Subtle substituent changes (e.g., 2-fluorophenyl vs. methyl groups) drastically impact target binding .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Introduce hydrophilic groups (e.g., -OH, -NH) or formulate as hydrochloride salts .
- Metabolic Stability : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties to reduce CYP450 metabolism .
- Bioavailability : Nanoformulation or co-administration with permeation enhancers (e.g., sodium taurocholate) .
Q. How do substituent variations impact structure-activity relationships (SAR)?
A comparative analysis of analogs reveals:
| Substituent Position | Group Introduced | Biological Impact | Reference |
|---|---|---|---|
| 1 and 3 | Methyl | Base scaffold for DHODH inhibition | |
| 2-Phenyl | Fluorophenyl | 10× increase in potency (IC = 12 nM) | |
| 4-Amino | Acetylated amine | Reduced solubility but improved plasma stability |
Q. What methodologies address low yields in multi-step syntheses?
- Flow Chemistry : Continuous flow reactors improve scalability and reduce side reactions (e.g., dimerization) .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min for cyclization) .
- Catalytic Optimization : Use of phase-transfer catalysts (e.g., TBAB) for alkylation steps .
Data Contradiction Analysis
Q. How to interpret conflicting data in enzyme inhibition assays?
- Mechanistic Studies : Conduct kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding affinity independently of enzymatic activity .
- Control Experiments : Test against off-target enzymes (e.g., COX-2, kinases) to rule out non-specific effects .
Methodological Best Practices
- Purification : Always use two orthogonal methods (e.g., column chromatography + recrystallization) for compounds intended for in vivo use .
- Data Reproducibility : Report reaction conditions (solvent, temperature, catalyst) in detail to enable replication .
- Safety : Handle hydrochloride salts in fume hoods to avoid inhalation of acidic vapors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
